molecular formula C18H18N6O4 B2719731 N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014047-99-4

N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2719731
CAS No.: 1014047-99-4
M. Wt: 382.38
InChI Key: BHRLUEPFTPBWTD-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivities of Pyrazole Derivatives

A study conducted by Titi et al. (2020) explored the synthesis, characterization, and bioactivities of pyrazole derivatives, highlighting their potential as antitumor, antifungal, and antibacterial agents. The research delved into the crystal structure of these compounds and their theoretical physical and chemical properties, confirming their biological activity against breast cancer and microbes. This indicates the broad utility of pyrazole derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Titi et al., 2020).

Antimicrobial Activity of Cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines

Research by Sirakanyan et al. (2021) on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines showcased their pronounced antimicrobial properties. The study highlights the significance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for antimicrobial activity, providing insights into structure-activity relationships and the chemical synthesis of these compounds (Sirakanyan et al., 2021).

Application in PDE9A Inhibition for Cognitive Disorders

A novel compound, identified for its PDE9A inhibitory activity and potential in treating cognitive disorders, was described by Verhoest et al. (2012). This compound, advancing into clinical trials, demonstrates the intersection of heterocyclic chemistry and pharmacological innovation, emphasizing the therapeutic potential of such molecules in neurology and psychiatry (Verhoest et al., 2012).

Synthesis of Heterocycle-Substituted Phthalimide Derivatives for Cytotoxic Activity

The synthesis of heterocycle-substituted phthalimide derivatives was studied by Yang et al. (2010), focusing on their cytotoxic activity against various cancer cell lines. This research underscores the utility of incorporating heterocyclic motifs into phthalimide structures to develop potent anticancer agents (Yang et al., 2010).

Catalytic Activity Enhancement by N,N'-Bisoxalamides

A study by Bhunia et al. (2017) demonstrated how N,N'-Bis(furan-2-ylmethyl)oxalamide enhances the catalytic activity in Cu-catalyzed coupling reactions. This highlights the role of oxalamide derivatives in catalysis, potentially offering new avenues for efficient synthesis and chemical transformations (Bhunia et al., 2017).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-10-8-14(21-17(27)16(26)19-9-11-4-3-7-28-11)24(23-10)18-20-13-6-2-5-12(13)15(25)22-18/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,26)(H,21,27)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRLUEPFTPBWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=CO2)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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